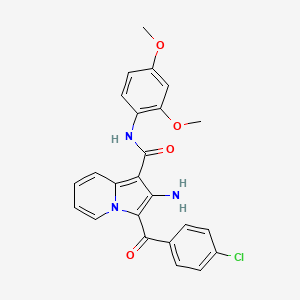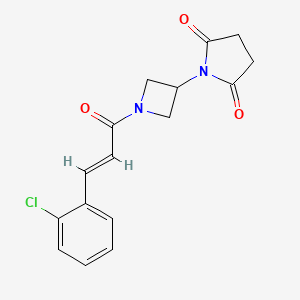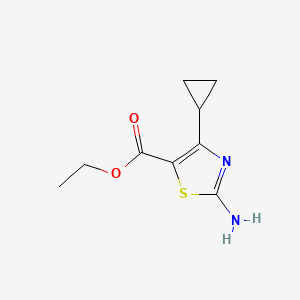
5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
While specific synthesis methods for “5-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide” are not available, thiazoles in general can be synthesized through various methods. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds related to the specified chemical structure have been synthesized and characterized, focusing on their potential in medicinal chemistry and materials science. For example, pyrazole and pyrazine derivatives have been synthesized to explore their cytotoxic activities against certain cancer cell lines and antimicrobial properties against various pathogens (Hassan, Hafez, & Osman, 2014). These studies involve detailed synthetic routes to introduce different functional groups and assess their impact on biological activity.
Biological Activities
- Significant antimicrobial activities have been documented for substituted pyridine and pyrazine derivatives, with some showing potency against Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998). Additionally, certain derivatives exhibit antiviral activities, including compounds that have shown significant inhibitory effects against the H5N1 influenza virus, suggesting their potential in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
Applications in Drug Discovery
- The research also extends to the exploration of these compounds in drug discovery, where their role as inhibitors of photosynthetic electron transport has been studied. This provides insights into their mechanism of action and potential applications in developing herbicides (Vicentini et al., 2005). Furthermore, derivatives have been evaluated for their antitumor activities, offering a foundation for developing new cancer therapeutics.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-9-6-16-11(7-15-9)12(19)17-10-2-4-18(8-10)13-14-3-5-20-13/h3,5-7,10H,2,4,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDQGJWTWDTMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
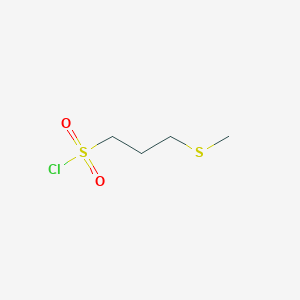
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2652115.png)
![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)
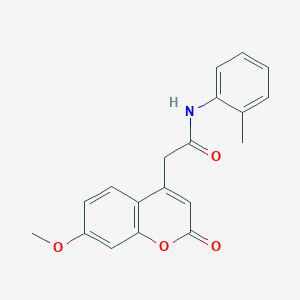
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)
![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![N''-[[3-(3,4-dimethoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-methyloxamide](/img/structure/B2652129.png)
![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)

